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This document provides a comprehensive overview of the investigation of Tecarfarin, a novel
vitamin K antagonist, for the management of anticoagulation in patients with Left Ventricular
Assist Devices (LVADSs). These application notes and protocols are intended to guide
researchers and drug development professionals in understanding the rationale,
methodologies, and potential of Tecarfarin in this critical patient population.

Introduction

Patients with Left Ventricular Assist Devices (LVADSs) are at a heightened risk for both
thromboembolic and bleeding events, necessitating meticulous and stable anticoagulation
management.[1][2] Warfarin, the current standard of care, presents significant challenges due
to its narrow therapeutic window, numerous drug-drug interactions mediated by the cytochrome
P450 (CYP450) system, and the frequent need for international normalized ratio (INR)
monitoring.[3][4] Tecarfarin (ATI-5923) is a next-generation vitamin K antagonist engineered to
overcome these limitations. Unlike warfarin, Tecarfarin is primarily metabolized by
carboxylesterase 2 (CES2), a pathway less prone to genetic variability and drug interactions.[5]
This distinct metabolic profile suggests that Tecarfarin may offer a more predictable and stable
anticoagulant effect, potentially leading to improved time in the therapeutic range (TTR) and a
better safety profile for LVAD patients.
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Cadrenal Therapeutics is developing Tecarfarin and is planning a pivotal Phase 3 clinical trial,
the TECH-LVAD trial, in collaboration with Abbott, the manufacturer of the HeartMate 3 LVAD.
This trial will evaluate the safety and efficacy of Tecarfarin compared to warfarin in this patient
population. Tecarfarin has received Orphan Drug Designation from the U.S. Food and Drug
Administration (FDA) for the prevention of thromboembolism in patients with LVADSs.

Data Presentation
Pharmacokinetic Properties of Tecarfarin (in Healthy

Volunteers)
Parameter Value Reference
] Primarily by carboxylesterase
Metabolism

2 (CES2)

Minimal to no metabolism via
CYP450 pathway

CYP450 Interaction

Elimination Half-Life 87-140 hours

Steady-State Dosing (INR 1.7-

10-20 mg
2.0)

Comparative Time in Therapeutic Range (TTR) Data
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Study
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TTR

Key Findings Reference

After 3 weeks of
dose titration,

INR was in the

Atrial Fibrillation Tecarfarin 71.4% (mean)
target range
71.4% of the
time.
A 47% reduction
_ in bleeding risk
LVAD Patients
_ . was observed for
(ARIES-HM3 Warfarin 56% (median) ) )
. patients with a
analysis)
TTR above the
median.
Highlights the
Continuous-Flow ) difficulty in
] ) 46.6% (weighted )
LVAD Patients Warfarin managing

(Meta-analysis)

mean)

warfarin in this

population.

Signaling Pathway

The primary mechanism of action for Tecarfarin, similar to warfarin, is the inhibition of the

vitamin K epoxide reductase (VKOR) enzyme. This enzyme is crucial for the recycling of

vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors. By

inhibiting VKOR, Tecarfarin reduces the production of functional vitamin K-dependent

coagulation factors IlI, VII, I1X, and X, thereby prolonging the time to clot formation.
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Caption: Tecarfarin inhibits VKOR, reducing active Vitamin K and functional clotting factors.
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Experimental Protocols

The following are proposed key experimental protocols for a clinical trial investigating
Tecarfarin in LVAD patients, based on publicly available information regarding the planned
TECH-LVAD trial and general best practices for anticoagulation studies in this population.

Protocol 1: A Phase 3, Randomized, Controlled Trial of
Tecarfarin versus Warfarin in Patients with a Left
Ventricular Assist Device (TECH-LVAD - A Proposed

Protocol)
1. Study Obijectives:

e Primary Efficacy Endpoint: To determine the superiority of Tecarfarin over warfarin in
achieving a higher percentage of time in the therapeutic INR range (TTR) of 2.0-3.0.

e Primary Safety Endpoint: To assess the incidence of major bleeding events in patients
treated with Tecarfarin compared to warfarin.

e Secondary Endpoints:

o

Incidence of thromboembolic events (e.g., stroke, systemic embolism, device thrombosis).

o

Composite of major adverse events (all-cause mortality, disabling stroke, device
thrombosis requiring surgical intervention).

o

Hospitalization rates for bleeding or thromboembolic events.

[¢]

Pharmacokinetic and pharmacodynamic analysis of Tecarfarin in the LVAD population.
2. Study Design:
» A prospective, randomized, open-label, active-controlled, multicenter study.

o Patient Population: Adult patients with a newly implanted continuous-flow LVAD (e.qg.,
HeartMate 3).
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¢ Randomization: Patients will be randomized in a 1:1 ratio to receive either Tecarfarin or
warfarin.

e Treatment Duration: Patients will be treated and followed for a minimum of 12 months.
3. Methodology:
e Dosing and Monitoring:

o Tecarfarin Arm: Dosing will be initiated and adjusted to maintain a target INR of 2.0-3.0.
Dosing adjustments will be guided by a centralized or site-specific algorithm.

o Warfarin Arm: Dosing will be managed according to the standard of care at each
participating institution to maintain a target INR of 2.0-3.0.

o INR Monitoring: INR will be measured at least weekly during the initial dose-titration phase
and then at least monthly once a stable dose is achieved. More frequent monitoring will be
performed as clinically indicated.

o Time in Therapeutic Range (TTR) Calculation: TTR will be calculated using the Rosendaal
linear interpolation method, which estimates the INR values for the days between scheduled
measurements.

» Adverse Event Monitoring: All bleeding and thromboembolic events will be adjudicated by an
independent clinical events committee blinded to the treatment allocation. Bleeding events
will be classified according to the International Society on Thrombosis and Haemostasis
(ISTH) criteria.

o Pharmacokinetic/Pharmacodynamic (PK/PD) Sub-study: A subset of patients will participate
in a PK/PD sub-study involving serial blood sampling to determine Tecarfarin plasma
concentrations and their relationship with INR and coagulation factor levels.

Protocol 2: Measurement of Vitamin K-Dependent
Coagulation Factors

1. Objective: To assess the pharmacodynamic effect of Tecarfarin and warfarin on the activity
of coagulation factors I, VII, IX, and X.
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2. Methodology:

o Sample Collection: Blood samples will be collected in 3.2% sodium citrate tubes at baseline
and at specified time points throughout the study (e.g., weeks 4, 12, 24, and 52).

o Sample Processing: Platelet-poor plasma will be prepared by centrifugation within one hour
of collection and stored at -70°C or below until analysis.

e Assay: The activity of factors Il, VII, IX, and X will be measured using one-stage clotting
assays with factor-deficient plasmas. Results will be expressed as a percentage of normal
activity.

Experimental Workflow

The following diagram illustrates the proposed workflow for a patient enrolled in the TECH-
LVAD trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Investigating Tecarfarin in Left Ventricular Assist Device
(LVAD) Patients: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b611272#investigating-tecarfarin-in-left-
ventricular-assist-device-lvad-patients]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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